molecular formula C13H17ClFN3 B12217075 1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine

Cat. No.: B12217075
M. Wt: 269.74 g/mol
InChI Key: BXKVSPDEAMDZJQ-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a methanamine group attached to a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the ethylated pyrazole.

    Formation of the Methanamine Group: Finally, the methanamine group is attached via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-pyrazol-3-yl)-N-benzylmethanamine: Lacks the fluorine atom on the benzyl ring.

    1-(1-methyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine: Has a methyl group instead of an ethyl group on the pyrazole ring.

    1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-chlorobenzyl)methanamine: Contains a chlorine atom instead of a fluorine atom on the benzyl ring.

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine is unique due to the presence of both the ethyl group on the pyrazole ring and the fluorine atom on the benzyl ring. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(14)6-4-11;/h3-8,15H,2,9-10H2,1H3;1H

InChI Key

BXKVSPDEAMDZJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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